3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]propan-1-one
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Overview
Description
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]propan-1-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including oxazole and oxadiazole rings, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]propan-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole and oxadiazole intermediates, followed by their coupling with the pyrrolidine derivative. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as reagent concentration, reaction time, and purification techniques, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]propan-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe or ligand in biochemical studies to investigate molecular interactions and pathways.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It can be used in the production of specialty chemicals, materials, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]propan-1-one can be compared with other compounds containing oxazole and oxadiazole rings, such as:
- 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]propan-2-one
- 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]propan-3-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-13-17(14(2)27-23-13)9-10-20(26)25-11-18(16-7-5-4-6-8-16)19(12-25)21-22-15(3)24-28-21/h4-8,18-19H,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEVKWWVNBBREA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CC(C(C2)C3=NC(=NO3)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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